molecular formula C14H18N6O B563923 Abacavir-d4

Abacavir-d4

Numéro de catalogue: B563923
Poids moléculaire: 290.36 g/mol
Clé InChI: MCGSCOLBFJQGHM-ZOTQTBSBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse d'Abacavir-d4 implique l'incorporation d'atomes de deutérium dans la molécule d'Abacavir. Une méthode courante consiste à faire réagir une matière première appropriée de di-halo aminopyrimidine avec de la cyclopropylamine . Le processus comprend plusieurs étapes :

    Préparation de la matière première : La di-halo aminopyrimidine est préparée avec des groupes fonctionnels spécifiques.

    Cyclisation : La matière première subit une cyclisation pour former un composé intermédiaire clé.

    Incorporation du deutérium : Les atomes de deutérium sont introduits par des réactions spécifiques, remplaçant les atomes d'hydrogène.

    Formation du produit final : L'intermédiaire est mis à réagir avec de la cyclopropylamine pour produire de l'this compound.

Méthodes de production industrielle

La production industrielle d'this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique un contrôle strict des conditions réactionnelles, des étapes de purification et de l'assurance qualité pour garantir une pureté et un rendement élevés du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Abacavir-d4 subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits formés

Applications de la recherche scientifique

This compound est largement utilisé dans la recherche scientifique en raison de ses propriétés uniques :

Mécanisme d'action

L'this compound, comme l'Abacavir, est un inhibiteur nucléosidique de la transcriptase inverse. Il est converti à l'intérieur de la cellule en carbovir triphosphate, un analogue de la désoxyguanosine-5'-triphosphate (dGTP). Ce métabolite actif inhibe la transcriptase inverse du VIH en entrant en compétition avec le substrat naturel, ce qui entraîne la terminaison de la chaîne pendant la synthèse de l'ADN viral . Les cibles moléculaires comprennent l'enzyme transcriptase inverse et les voies impliquées dans la réplication virale .

Applications De Recherche Scientifique

Pharmacokinetic Studies

Research has demonstrated that abacavir-d4 can be effectively used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. For instance:

  • Bioavailability : Studies indicate that deuterated compounds often exhibit altered pharmacokinetic profiles compared to their non-deuterated counterparts. This can lead to extended half-lives and improved bioavailability, potentially allowing for less frequent dosing regimens .
  • Mass Spectrometry : this compound has been utilized in mass spectrometric analyses of exhaled breath condensate (EBC) to non-invasively measure drug levels in the airway. This approach could provide insights into local drug delivery and efficacy without invasive sampling methods .

Long-Acting Formulations

Recent advancements have focused on developing long-acting formulations of this compound:

  • Nanoformulations : Research led by Lin et al. explored nanoformulated abacavir prodrugs that extend the drug's half-life significantly. These formulations can maintain therapeutic levels for extended periods, reducing the frequency of dosing and improving adherence among patients .
  • ProTide Technology : The application of ProTide technology has shown promise in enhancing the intracellular delivery of this compound. This method involves modifying the drug to facilitate its uptake into target cells, thereby increasing its antiviral activity against HIV .

Clinical Trials

Several clinical trials have investigated the pharmacokinetics and safety of this compound in various populations:

  • A study involving Japanese patients assessed the pharmacokinetics of a combination therapy including this compound and other antiretrovirals. Results indicated that this combination was well-tolerated with no significant adverse effects reported .
  • Another trial focused on severely malnourished children in South Africa demonstrated that early treatment with abacavir resulted in improved bioavailability and clearance rates compared to delayed treatment protocols .
StudyPopulationFindings
Singh et al.Japanese adultsSafe pharmacokinetics; no adverse effects
Archary et al.Severely malnourished childrenIncreased bioavailability with early treatment

Mécanisme D'action

Abacavir-d4, like Abacavir, is a nucleoside reverse transcriptase inhibitor. It is converted intracellularly to carbovir triphosphate, an analog of deoxyguanosine-5’-triphosphate (dGTP). This active metabolite inhibits HIV reverse transcriptase by competing with the natural substrate, leading to chain termination during viral DNA synthesis . The molecular targets include the reverse transcriptase enzyme and pathways involved in viral replication .

Activité Biologique

Abacavir-d4 (ABC-d4) is a deuterated form of the antiretroviral drug abacavir, which is primarily used in the treatment of HIV. The biological activity of ABC-d4 is of significant interest due to its potential advantages over the non-deuterated form, including improved pharmacokinetics and reduced toxicity. This article explores the biological activity of ABC-d4, focusing on its mechanism of action, pharmacokinetics, case studies, and relevant research findings.

Abacavir functions as a nucleoside reverse transcriptase inhibitor (NRTI). Once administered, it is phosphorylated intracellularly to its active triphosphate form, carbovir triphosphate (CBV-TP), which competes with the natural substrate deoxyguanosine triphosphate for incorporation into viral DNA. The incorporation of CBV-TP into the viral DNA chain leads to chain termination due to the absence of a 3'-OH group necessary for further nucleotide addition. This mechanism effectively halts viral replication.

Pharmacokinetics

The pharmacokinetic profile of ABC-d4 suggests several advantages over its parent compound, abacavir. Key pharmacokinetic parameters include:

ParameterAbacavirThis compound
Absolute Bioavailability83% (range 65-107%) Not yet established
Terminal Half-Life2.59 hours Potentially extended due to deuteration
Active Metabolite Half-Life20.64 hours Not yet established
Inhibition Constant (Ki) for HIV-RT21 nmol/L Expected to be similar or improved

The deuteration in ABC-d4 may enhance metabolic stability, potentially leading to prolonged half-life and improved dosing convenience.

Case Studies

Several case studies have highlighted the clinical implications of using abacavir and its derivatives, including ABC-d4. Below are summaries from notable cases involving abacavir hypersensitivity reactions (HSR), which are critical for understanding patient management:

  • Case Study 1 : A 46-year-old woman developed a mild rash on day 8 after starting therapy with abacavir. Monitoring was implemented as she had no other symptoms indicative of HSR. The rash resolved after four days without discontinuation of therapy .
  • Case Study 2 : A 45-year-old male experienced gastrointestinal symptoms including vomiting and diarrhea shortly after initiating therapy with abacavir. Due to the cumulative symptoms indicating potential HSR, abacavir was discontinued, leading to symptom resolution within 24 hours .
  • Case Study 3 : A patient who was HLA-B*5701 positive began treatment with abacavir before receiving genetic testing results. Upon developing respiratory symptoms and rash, therapy was discontinued, resulting in symptom improvement .

These cases underscore the importance of genetic screening for HLA-B*5701 prior to initiating treatment with abacavir or its derivatives to mitigate the risk of hypersensitivity reactions.

Research Findings

Recent studies have focused on enhancing the efficacy and safety profiles of ABC-d4 through innovative formulations:

  • Long-Acting Formulations : Research has shown that nanoformulated versions of abacavir can sustain drug levels for extended periods, potentially improving adherence and reducing dosing frequency .
  • ProTide Technologies : Modifications using ProTide technology have demonstrated enhanced antiretroviral activity compared to traditional formulations. For instance, a study reported that a modified prodrug exhibited a seven-fold lower EC50 than native abacavir .
  • Toxicity Profiles : Studies have indicated that deuterated compounds may exhibit reduced toxicity profiles compared to their non-deuterated counterparts. This is particularly relevant in populations with varying metabolic rates .

Propriétés

IUPAC Name

[(1S,4R)-4-[2-amino-6-[(2,2,3,3-tetradeuteriocyclopropyl)amino]purin-9-yl]cyclopent-2-en-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19)/t8-,10+/m1/s1/i2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGSCOLBFJQGHM-ZOTQTBSBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C1([2H])[2H])NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.